2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol
Description
Properties
IUPAC Name |
2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c15-9-6-13-10-11-4-3-8-14-7-2-1-5-12(11)14/h11-13,15H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUJUUBAYSPSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol typically involves the reaction of quinolizidine derivatives with ethanolamine. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product. For example, a common synthetic route may involve the use of a palladium catalyst under hydrogenation conditions to achieve the reduction of the quinolizidine ring, followed by the addition of ethanolamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-[(Octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolizidine N-oxides.
Reduction: Reduction reactions can further saturate the quinolizidine ring or reduce any functional groups present.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
The applications of 2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol are primarily in scientific research, specifically in the synthesis of compounds with potential therapeutic applications . This compound, also known by its CID 73254383, has the molecular formula .
Synthesis of Therapeutic Compounds
- Alzheimer's Disease Research this compound is used in the synthesis of multitarget therapeutic leads for Alzheimer's disease . It is a component in the synthesis of compounds tested for their inhibitory activities against cholinesterases (ChEs), which are enzymes that affect neurotransmission . Specifically, it is used to create derivatives of thioxanthene that exhibit activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
- Inhibitory Activity : 9-[(Quinolizidin-1-yl)methyl]thioxanthene, a derivative of quinolizidine, demonstrates potent and selective inhibition for BChE (IC50= 0.15 µM; SI= 47) . The elongation of the spacer in these compounds improves the inhibition of AChE .
- Antimicrobial and Antileukemic Agents : this compound is also utilized in the synthesis of compounds that have shown antileukemic and antimicrobial properties .
Fine Chemical Use
this compound is available as a fine chemical in various quantities for laboratory use .
Additional Applications
While specific case studies and comprehensive data tables are not available in the search results, the compound's role in synthesizing various biologically active molecules suggests its potential in pharmacological research and drug development . Further studies could explore its applications in creating new compounds with improved therapeutic profiles .
Mechanism of Action
The mechanism by which 2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinolizidine ring system can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Features
The ethanolamine backbone (NH₂-CH₂-CH₂-OH) is a common feature among the compared compounds. Differences arise in the substituent groups attached to the amino group:
Key Observations :
- The target compound’s bicyclic quinolizine substituent distinguishes it from simpler alkyl or aromatic derivatives. This structure may enhance binding affinity to biological targets due to conformational rigidity and hydrophobic interactions .
- Hydroxychloroquine shares a quinoline core (similar to quinolizine) and demonstrates how bicyclic systems contribute to antimalarial and immunomodulatory effects .
Physicochemical Properties
- Lipophilicity: The octahydroquinolizine group increases hydrophobicity compared to hydrophilic derivatives like 2-((2-[(2-hydroxyethyl)amino]ethyl)amino)ethanol. This could enhance membrane permeability but reduce aqueous solubility .
Challenges in Similarity Assessment
As noted in , compound similarity evaluation depends on the method used (e.g., structural, functional, or pharmacological). While the target compound shares a ethanolamine backbone with MMEA and others, its unique bicyclic substituent places it in a distinct pharmacological class. Computational methods emphasizing 3D conformation or pharmacophore mapping may better capture its similarities to hydroxychloroquine than 2D structural comparisons .
Biological Activity
Overview
2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol is a chemical compound characterized by a quinolizidine ring system, which is significant for its potential biological activities. The compound's molecular formula is C12H24N2O, and it is primarily studied for its interactions with biological systems, particularly in pharmacological contexts.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The quinolizidine structure allows for specific binding interactions that can modulate biological pathways. For instance, it has been observed to influence acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, which are critical in neurodegenerative diseases like Alzheimer's.
Biological Assays and Findings
Recent studies have highlighted the compound's inhibitory effects on cholinesterases, with reported IC50 values indicating potent activity. For example:
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 2 | AChE | 0.22 | 0.32 |
| 2 | BChE | 0.15 | 47 |
These findings suggest that this compound may serve as a lead compound in developing multitarget therapeutic agents for conditions such as Alzheimer's disease .
Case Studies and Applications
- Neuroprotective Effects : In vitro studies demonstrated that this compound could reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology. By inhibiting the aggregation process, it may help protect neuronal integrity and function.
- Antimicrobial Activity : Preliminary assays indicated potential antimicrobial properties, suggesting its utility in developing new antimicrobial agents. The structural features of the compound may enhance its interaction with bacterial membranes or enzymes critical for bacterial survival.
- Cancer Research : Some derivatives of quinolizidine compounds have shown promise in anticancer studies. The ability of this compound to modulate cellular pathways may be explored further in cancer therapeutics .
The synthesis of this compound typically involves the reaction of quinolizidine derivatives with ethanolamine under controlled conditions. Key reaction pathways include:
- Oxidation : Can produce N-oxides from the quinolizidine structure.
- Reduction : May lead to saturation or modification of functional groups.
- Substitution Reactions : The amino group can participate in nucleophilic substitutions to form various derivatives.
These reactions are facilitated by catalysts such as palladium under hydrogenation conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
